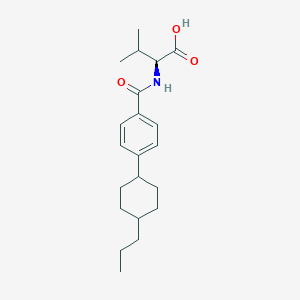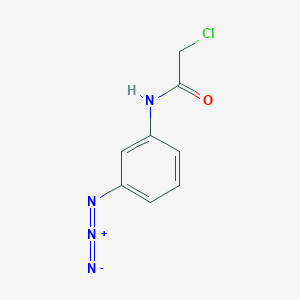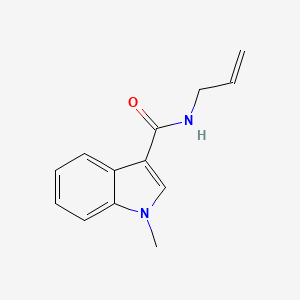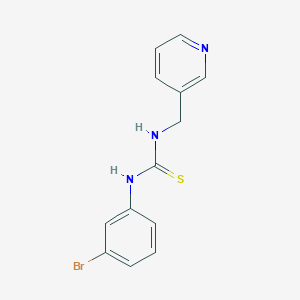
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes, including DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of viral replication, and inhibition of bacterial growth. This compound has also been shown to regulate plant growth and development by modulating the levels of plant hormones such as auxins and cytokinins.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the main limitations of this compound is its poor solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies for various diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as energy storage and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various applications in medicine, agriculture, and material science. Its unique properties and mechanism of action make it an attractive candidate for further research and development. With continued research, this compound could potentially lead to the development of new and innovative therapies for various diseases, as well as new materials with unique properties and applications.
Synthesemethoden
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione can be synthesized using various methods, including the reaction of 3,4-dimethylphenylthiol with 2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione in the presence of a suitable catalyst. Other methods include the reaction of 2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione with a thiol compound in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been used as a plant growth regulator and a fungicide. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal sulfides and metal-organic frameworks.
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)sulfanyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-5-6-10(7-9(8)2)19-11-12(17)15(3)13(18)16(4)14-11/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGEBIIERCVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=NN(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)



![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)


![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)